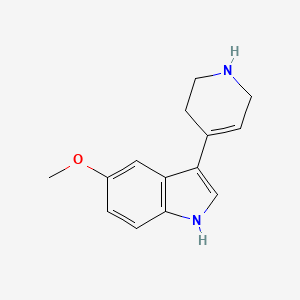

RU 24969

説明

特性

IUPAC Name |

5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-4,8-9,15-16H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVMLPUDAOWOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276045 | |

| Record name | 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66611-26-5 | |

| Record name | 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66611-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RU-24969 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066611265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RU-24969 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ISE72RACC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Agonistic Action of RU 24969: A Technical Guide to its Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 24969, chemically known as 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is a potent research chemical widely recognized for its agonistic activity at serotonin receptors, specifically the 5-HT1A and 5-HT1B subtypes. It exhibits a preferential binding affinity for the 5-HT1B receptor.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and the established experimental protocols used to characterize its effects. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Core Mechanism of Action: 5-HT1A and 5-HT1B Receptor Agonism

This compound exerts its biological effects primarily by binding to and activating 5-HT1A and 5-HT1B receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[2][3] Both of these receptor subtypes are coupled to inhibitory G-proteins (Gi/o).[2][3] The activation of these receptors by this compound initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.

Receptor Binding Profile

This compound demonstrates high affinity for both 5-HT1A and 5-HT1B receptors, with a notable preference for the 5-HT1B subtype.[1] Its affinity for other serotonin receptor subtypes, such as the 5-HT2 receptor, is significantly lower.[4]

| Receptor Subtype | Binding Affinity (Ki) in nM |

| 5-HT1A | 2.5[1] |

| 5-HT1B | 0.38[1] |

Table 1: Binding affinities of this compound for human 5-HT1A and 5-HT1B receptors.

Intracellular Signaling Pathways

Activation of 5-HT1A receptors can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and a decrease in neuronal excitability.[2] Furthermore, signaling through 5-HT1B receptors has been shown to involve the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[3][7]

Functional Effects of this compound

The agonistic action of this compound at 5-HT1A and 5-HT1B receptors translates into distinct and measurable physiological and behavioral effects.

Inhibition of Serotonin Release

One of the primary functional outcomes of this compound action is the inhibition of serotonin (5-HT) release from presynaptic terminals. This is mediated by the activation of 5-HT1B autoreceptors. This inhibitory effect has been demonstrated in various experimental models, including superfused brain slices and synaptosomes.

| Parameter | Value | Experimental Model |

| pD2 | 7.45[4] | K+ evoked efflux of [3H]5-HT from rat frontal cortex slices |

| IC25 | 33 nM[8] | Electrically evoked overflow of [3H]5-HT from rat brain cortex slices |

Table 2: Functional potency of this compound in inhibiting serotonin release.

Induction of Hyperlocomotion

Systemic administration of this compound in rodents has been consistently shown to induce a state of hyperlocomotion.[9][10][11] This behavioral effect is understood to be a consequence of the combined activation of both 5-HT1A and 5-HT1B receptors.[10]

| Animal Model | Dose Range (mg/kg, s.c.) | Effect |

| Rat | 0.3 - 3.0[1] | Dose-dependent increase in forward locomotion |

| Preweanling Rat | 0.625 - 5.0[10] | Significant increase in locomotor activity |

Table 3: Doses of this compound used to induce hyperlocomotion in rats.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a set of well-established experimental protocols. The following sections provide detailed methodologies for two key assays.

[3H]-Serotonin Release from Synaptosomes

This in vitro assay measures the ability of a compound to modulate the release of pre-loaded radiolabeled serotonin from isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

Rat brain cortices are homogenized in a buffered sucrose solution (e.g., 0.32 M sucrose).

-

The homogenate is subjected to differential centrifugation to pellet the crude synaptosomal fraction.

-

The pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).

-

-

Radiolabeling:

-

Synaptosomes are incubated with [3H]-serotonin at 37°C to allow for uptake into the nerve terminals.

-

Following incubation, the synaptosomes are washed to remove excess unincorporated radiolabel.

-

-

Superfusion:

-

The radiolabeled synaptosomes are transferred to a superfusion chamber.

-

The synaptosomes are continuously perfused with physiological buffer at a constant flow rate.

-

Fractions of the perfusate are collected at regular intervals.

-

-

Stimulation and Drug Application:

-

After a baseline collection period, the synaptosomes are stimulated to induce serotonin release, typically by a brief exposure to a high concentration of potassium chloride (e.g., 12 mM KCl).[8]

-

This compound or other test compounds are introduced into the superfusion buffer prior to and during the stimulation period.

-

-

Quantification:

-

The radioactivity in each collected fraction is measured using liquid scintillation counting.

-

The amount of [3H]-serotonin release is expressed as a percentage of the total radioactivity present in the synaptosomes.

-

Rodent Locomotor Activity Assay

This in vivo behavioral assay is used to assess the effect of this compound on spontaneous movement in rodents.

Methodology:

-

Animal Acclimation:

-

Rats are housed in a controlled environment (temperature, light-dark cycle) with ad libitum access to food and water.

-

Prior to testing, animals are acclimated to the testing room and the locomotor activity chambers for a specified period.

-

-

Drug Administration:

-

Locomotor Activity Recording:

-

Immediately following injection, each animal is placed individually into a locomotor activity chamber.

-

These chambers are equipped with infrared beams to automatically detect and record horizontal movements (e.g., beam breaks).

-

Locomotor activity is recorded for a defined period, often ranging from 60 to 120 minutes.[11]

-

-

Data Analysis:

-

The total number of beam breaks or distance traveled is quantified for each animal.

-

The data are then analyzed to compare the locomotor activity of the drug-treated groups to the control group.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of 5-HT1A and 5-HT1B receptors in the central nervous system. Its high affinity and preferential agonism at these receptors lead to well-defined intracellular signaling events, including the inhibition of adenylyl cyclase and modulation of ion channel activity. These molecular actions translate into robust and reproducible functional effects, such as the inhibition of serotonin release and the induction of hyperlocomotion. The experimental protocols detailed herein provide a framework for the continued study of this compound and other serotonergic compounds, contributing to a deeper understanding of serotonin's role in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The putative 5-HT1 receptor agonist, this compound, inhibits the efflux of 5-hydroxytryptamine from rat frontal cortex slices by stimulation of the 5-HT autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on serotonin release in rat brain cortex: further support for the identity of serotonin autoreceptors with 5-HT1B sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of repeated this compound treatment on the locomotor activity, motoric capacity, and axillary temperatures of male and female preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin 5-HT1A and 5-HT1B receptors co-mediate the this compound-induced locomotor activity of male and female preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of repeated this compound treatment on the locomotor activity, motoric capacity, and axillary temperatures of male and female preweanling rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GR 127935 reduces basal locomotor activity and prevents this compound-, but not D-amphetamine-induced hyperlocomotion, in the Wistar-Kyoto hyperactive (WKHA) rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serotonergic Probe RU 24969: A Technical Guide to its Primary Research Application

For Researchers, Scientists, and Drug Development Professionals

Core Summary

RU 24969 is a high-affinity agonist for the serotonin 5-HT1A and 5-HT1B receptors, demonstrating a notable preference for the 5-HT1B subtype. This selectivity renders it an invaluable tool in neuroscience research for dissecting the physiological and behavioral roles of these specific serotonin receptor subtypes. Its primary research application lies in the in vitro and in vivo characterization of 5-HT1A and 5-HT1B receptor function, particularly in the context of neurotransmitter release, locomotor activity, and affective behaviors. This guide provides an in-depth overview of this compound's pharmacological profile, the signaling pathways it modulates, and detailed protocols for its application in key experimental paradigms.

Pharmacological Profile and Quantitative Data

The binding affinity of this compound for various serotonin receptor subtypes is a critical determinant of its utility as a selective research tool. The following tables summarize its binding characteristics and effective doses in common experimental models.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 2.5[1] |

| 5-HT1B | 0.38[1] |

| 5-HT1 (non-selective) | 2 |

| 5-HT2 | 780 - 1,000 |

| 5-HT2C | 400 |

Table 2: Effective Doses of this compound in In Vivo Studies

| Experimental Model | Species | Route of Administration | Effective Dose Range | Observed Effect |

| Locomotor Activity | Rat | Subcutaneous (s.c.) | 0.3 - 10 mg/kg | Increased forward locomotion[1][2][3] |

| Fluid Consumption | Rat | Subcutaneous (s.c.) | 0.3 - 3.0 mg/kg | Decreased water consumption[1] |

| Serotonin Release | Rat | Intraperitoneal (i.p.) | 10 mg/kg | Decreased extracellular 5-HT and 5-HIAA[4] |

| Antidepressant-like Effects (Forced Swim Test) | Mouse | Not specified | Not specified | Decreased immobility[5] |

Signaling Pathways Modulated by this compound

As an agonist at 5-HT1A and 5-HT1B receptors, this compound initiates a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory G-proteins (Gi/Go), leading to a reduction in neuronal excitability.

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor by this compound triggers a canonical signaling pathway that involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1][4] Additionally, the Gβγ subunit of the G-protein can directly modulate ion channels, resulting in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[1] More complex, neuron-specific signaling pathways have also been identified, involving the activation of extracellular signal-regulated kinase (ERK), phospholipase C (PLC), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][6]

References

- 1. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Effects of repeated this compound treatment on the locomotor activity, motoric capacity, and axillary temperatures of male and female preweanling rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RU24969-induced behavioural syndrome requires activation of both 5HT1A and 5HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

The Serotonergic Effects of RU 24969: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 24969, a potent and selective agonist for serotonin receptor subtypes 5-HT1A and 5-HT1B, has been a critical pharmacological tool in elucidating the complex regulatory mechanisms of the serotonergic system.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on serotonin (5-HT) release and metabolism, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development.

Core Mechanism of Action

This compound exerts its primary influence on the serotonergic system by acting as an agonist at 5-HT1A and 5-HT1B receptors.[1][2] It displays a high affinity for the 5-HT1B receptor (Ki of 0.38 nM) and a slightly lower, yet significant, affinity for the 5-HT1A receptor (Ki of 2.5 nM).[2] The activation of these receptors, particularly the 5-HT1B subtype which functions as a presynaptic autoreceptor, leads to an inhibition of serotonin release from nerve terminals.[3][4][5] This inhibitory action forms the basis of its effects on serotonergic neurotransmission. Chronic administration of this compound has been shown to lead to a downregulation of 5-HT1B receptors.[6][7]

Quantitative Effects on Serotonin Release and Metabolism

The administration of this compound leads to a quantifiable, dose-dependent reduction in both extracellular serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[3][8] This effect has been consistently observed across various experimental paradigms.

| Parameter | Experimental Model | Dose of this compound | Effect | Antagonist | Reference |

| Extracellular 5-HT | Rat Frontal Cortex (in vivo microdialysis) | 10 mg/kg, i.p. | Decreased | Metergoline | [3] |

| Extracellular 5-HIAA | Rat Frontal Cortex (in vivo microdialysis) | 10 mg/kg, i.p. | Decreased | Metergoline | [3] |

| 5-HIAA Levels | Rat Forebrain and Brain-stem | Dose-dependent | Reduction | - | [8] |

| [3H]-5-HT Release | Rat Frontal Cortex Slices (K+ stimulated) | 1 x 10-5 M | Decreased | - | [3] |

| [3H]-5-HT Efflux | Rat Frontal Cortex Slices (K+ evoked) | Potent inhibitor (pD2 7.45) | Inhibition | Methiothepin, Quipazine, (-)-Propranolol | [5] |

| Electrically Evoked 3H Overflow | Rat Brain Cortex Slices | IC25: 33 nmol/l | Inhibition (approx. 50%) | Cyanopindolol | [4] |

| Potassium-Evoked 3H Overflow | Rat Brain Cortex Synaptosomes | - | Inhibition | Cyanopindolol | [4] |

| 5-HT Output | Rat Ventral Hippocampus (in vivo microdialysis) | 0.25-5 mg/kg, s.c. | Dose-dependent decrease | - | [9] |

| 5-HIAA Levels | Rat Striatum and Nucleus Accumbens | 0.25-5 mg/kg | Early reduction (2h) | - | [7] |

Experimental Protocols

The investigation of this compound's effects has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Microdialysis

Objective: To measure extracellular levels of 5-HT and 5-HIAA in the brain of a living animal following administration of this compound.[3][9][10][11][12]

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with chloral hydrate).[9]

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region, such as the frontal cortex or ventral hippocampus.[3][9]

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate. A serotonin uptake inhibitor, such as citalopram, may be included in the perfusate to increase detectable levels of basal 5-HT.[9]

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound (e.g., 10 mg/kg, i.p.).[3]

-

Analysis: The collected dialysate is analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of 5-HT and 5-HIAA.[3]

In Vitro Brain Slice Preparation

Objective: To assess the direct effect of this compound on neurotransmitter release from isolated brain tissue.[3][4][5]

Methodology:

-

Tissue Preparation: Rats are euthanized, and the brain is rapidly removed and placed in ice-cold physiological buffer. The frontal cortex is dissected and sliced to a uniform thickness (e.g., 300 µm) using a tissue chopper or vibratome.[3]

-

Pre-incubation: The slices are pre-incubated with a radiolabeled neurotransmitter, such as [3H]-5-HT, to allow for its uptake into serotonergic nerve terminals.

-

Superfusion: The slices are then transferred to a superfusion chamber and continuously perfused with buffer.

-

Stimulation: Neurotransmitter release is evoked by depolarization, typically using either electrical field stimulation (e.g., 3 Hz) or by increasing the potassium concentration in the buffer (e.g., 12 mmol/l).[4]

-

Drug Application: this compound is added to the superfusion medium at various concentrations to determine its effect on stimulated [3H]-5-HT release.

-

Sample Collection and Analysis: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is determined by liquid scintillation counting to quantify the amount of [3H]-5-HT released.

Signaling Pathways

The inhibitory effect of this compound on serotonin release is mediated through a G-protein coupled receptor signaling cascade.

-

Binding: this compound binds to presynaptic 5-HT1B autoreceptors on the serotonin neuron terminal.

-

G-Protein Activation: This binding activates inhibitory G-proteins (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The G-protein signaling also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

-

Reduced Neurotransmitter Release: The resulting hyperpolarization of the cell membrane and the reduced calcium influx upon arrival of an action potential lead to a decrease in the exocytosis of serotonin-containing vesicles.

Effects on Serotonin Metabolism

This compound not only reduces serotonin release but also decreases its overall turnover, as evidenced by the reduction in 5-HIAA levels.[8] Serotonin is metabolized to 5-HIAA by the enzyme monoamine oxidase (MAO).[13] The decrease in synaptic serotonin availability caused by this compound leads to a reduced substrate for MAO, consequently lowering the production of 5-HIAA. Some studies also suggest that this compound may diminish the accumulation of 5-hydroxytryptophan (5-HTP), the precursor to serotonin, indicating a potential reduction in serotonin synthesis.[8] This suggests a comprehensive regulatory effect on the entire serotonin lifecycle, from synthesis to release and metabolism. Tryptophan hydroxylase is the rate-limiting enzyme in serotonin synthesis.[14][15][16]

Conclusion

This compound remains an indispensable tool for probing the intricacies of the serotonergic system. Its well-characterized effects as a 5-HT1A/1B agonist, leading to a potent and quantifiable reduction in serotonin release and metabolism, provide a clear model for understanding presynaptic autoreceptor function. The experimental protocols and signaling pathways detailed in this guide offer a foundational understanding for researchers and drug development professionals aiming to modulate serotonergic neurotransmission for therapeutic benefit. The continued use of this compound in preclinical studies will undoubtedly further illuminate the role of the serotonin system in both normal brain function and pathological conditions.

References

- 1. Serotonin 5-HT1A and 5-HT1B receptors co-mediate the this compound-induced locomotor activity of male and female preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The 5-HT1 receptor agonist RU-24969 decreases 5-hydroxytryptamine (5-HT) release and metabolism in the rat frontal cortex in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on serotonin release in rat brain cortex: further support for the identity of serotonin autoreceptors with 5-HT1B sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The putative 5-HT1 receptor agonist, this compound, inhibits the efflux of 5-hydroxytryptamine from rat frontal cortex slices by stimulation of the 5-HT autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin receptors in the brain of rats treated chronically with imipramine or RU24969: support for the 5-HT1B receptor being a 5-HT autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tolerance to the serotonin 5-HT1 agonist this compound and effects on dopaminergic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical assessment of the central 5-HT agonist activity of this compound (a piperidinyl indole) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-HT1 agonists reduce 5-hydroxytryptamine release in rat hippocampus in vivo as determined by brain microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional interaction between serotonin and other neuronal systems: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A critical review of 5-HT brain microdialysis and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Tryptophan Hydroxylase 1 Regulates Tryptophan and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Mechanism of the Inactivation of Tryptophan Hydroxylase by Nitric Oxide: Attack on Critical Sulfhydryls that Spare the Enzyme Iron Center - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tryptophan Hydroxylase-2: An Emerging Therapeutic Target for Stress Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of RU-24969: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-24969, also known as 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is a potent and widely utilized research chemical that has played a significant role in elucidating the function of the serotonergic system. It is a high-affinity ligand for serotonin 5-HT1A and 5-HT1B receptors, acting as an agonist at these sites. This technical guide provides a comprehensive overview of the pharmacological profile of RU-24969, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving the serotonergic system.

Core Pharmacological Properties

RU-24969 is a preferential 5-HT1B receptor agonist, though it also exhibits high affinity for the 5-HT1A receptor.[1] Its activity at these receptors leads to a range of in vitro and in vivo effects, including the modulation of serotonin release, alterations in locomotor activity, and changes in body temperature.

Receptor Binding Affinity

The binding affinity of RU-24969 for various neurotransmitter receptors is a critical determinant of its pharmacological effects. Radioligand binding assays have been employed to quantify its affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Species | Tissue/System | Reference(s) |

| 5-HT1A | 2.5 | Rat | Brain | [1] |

| 5-HT1B | 0.38 | Rat | Brain | [1] |

| 5-HT2 | Weak Affinity | Rat | Frontal Cortex |

This table summarizes the available quantitative data on the binding affinity of RU-24969. Further research is needed to establish a more comprehensive selectivity profile against a wider range of receptors.

Functional Activity

As an agonist, RU-24969 activates 5-HT1A and 5-HT1B receptors, initiating downstream signaling cascades. Its functional potency is often characterized by the half-maximal effective concentration (EC50) or the negative logarithm of the EC50 (pEC50/pD2), which represent the concentration of the compound required to elicit 50% of its maximal effect.

| Assay Type | Receptor Target | Parameter | Value | Species | Tissue/System | Reference(s) |

| K+ evoked [3H]5-HT efflux inhibition | 5-HT Autoreceptor (presumed 5-HT1B) | pD2 | 7.45 | Rat | Frontal Cortex Slices | |

| Electrically evoked [3H]5-HT overflow inhibition | 5-HT Autoreceptor (presumed 5-HT1B) | IC25 | 33 nM | Rat | Brain Cortex Slices | [2] |

| Electrically evoked [3H]5-HT overflow inhibition | 5-HT Autoreceptor (presumed 5-HT1B) | IC30 | 150 nM (Serotonin) | Rat | Brain Cortex Slices | [2] |

This table presents the available quantitative data on the functional activity of RU-24969. A more complete profile would include data from various functional assays such as GTPγS binding and adenylyl cyclase assays for both 5-HT1A and 5-HT1B receptors.

Key In Vivo Effects

The administration of RU-24969 to animal models produces a range of physiological and behavioral effects, providing valuable insights into the roles of 5-HT1A and 5-HT1B receptors in the central nervous system.

Effects on Locomotor Activity

One of the most well-characterized in vivo effects of RU-24969 is the induction of hyperlocomotion in rodents.[3][4] The precise receptor subtype mediating this effect has been a subject of investigation, with evidence suggesting the involvement of both 5-HT1A and 5-HT1B receptors, depending on the specific experimental conditions and animal species.[3][4]

Modulation of Serotonin Neurotransmission

As an agonist at presynaptic 5-HT1B autoreceptors, RU-24969 inhibits the release of serotonin.[2] This effect has been demonstrated in vitro using brain slices and synaptosomes, and in vivo using techniques such as microdialysis and voltammetry.[1][5] In vivo studies in rats have shown that systemic administration of RU-24969 can lead to a biphasic effect on serotonin metabolism, with an initial increase followed by a sustained decrease.[5]

Thermoregulation

RU-24969 has also been shown to induce hypothermia in rats, an effect that is thought to be mediated by the activation of 5-HT1A receptors.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in the study of RU-24969's pharmacology.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of RU-24969 for specific neurotransmitter receptors.

General Protocol:

-

Membrane Preparation: Homogenize the brain tissue of interest (e.g., rat frontal cortex) in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous neurotransmitters.

-

Binding Reaction: Incubate the prepared cell membranes with a specific radioligand (e.g., [3H]5-HT) and varying concentrations of the unlabeled competitor drug (RU-24969).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of RU-24969 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. The 5-HT1 receptor agonist RU-24969 decreases 5-hydroxytryptamine (5-HT) release and metabolism in the rat frontal cortex in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of RU 24969 on serotonin release in rat brain cortex: further support for the identity of serotonin autoreceptors with 5-HT1B sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin 5-HT1A and 5-HT1B receptors co-mediate the this compound-induced locomotor activity of male and female preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on 5-HT metabolism in the medullary dorsal horn as studied by in vivo voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

RU 24969: A Technical Guide for the Study of Serotonergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 24969, also known as 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is a potent and widely utilized research tool in the field of neuropharmacology. It is a high-affinity agonist primarily for the serotonin 5-HT1B receptor, with a notable affinity for the 5-HT1A receptor as well.[1] This dual agonism, coupled with its relatively low affinity for other receptor types, makes this compound an invaluable ligand for probing the physiological and behavioral roles of these two key serotonergic receptor subtypes. This technical guide provides a comprehensive overview of this compound, including its receptor binding profile, its impact on intracellular signaling pathways, detailed experimental protocols for its use, and a summary of its observed behavioral effects in preclinical models.

Data Presentation: Receptor Binding Affinity

The selectivity of a pharmacological tool is paramount to the interpretation of experimental results. This compound exhibits a clear preference for 5-HT1B receptors, followed by 5-HT1A receptors, with significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors.

| Receptor Subtype | Ki (nM) | Species | Reference |

| Serotonin | |||

| 5-HT1A | 2.5 | Rat | [1] |

| 5-HT1B | 0.38 | Rat | [1] |

| Dopamine | |||

| D2 | >1000 | Rat | |

| Adrenergic | |||

| α1 | >1000 | Rat | |

| α2 | >1000 | Rat |

Signaling Pathways

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor, upon activation by this compound, couples to Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit directly inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.[2] The Gβγ subunit can, in turn, activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal firing.[2] Furthermore, the βγ subunits can activate the MAPK/ERK signaling cascade.[4]

References

An In-depth Technical Guide on Early-Stage Research Considerations for Using RU 24969

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological properties, experimental considerations, and signaling pathways associated with RU 24969, a potent serotonin receptor agonist. The information is intended to support early-stage research and drug development efforts by providing detailed data and methodologies.

Core Pharmacological Profile

This compound, chemically known as 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole, is a well-characterized research chemical that acts as a potent agonist at serotonin (5-HT) receptors, with a notable preference for the 5-HT1B subtype over the 5-HT1A subtype.[1][2] Its high affinity and selectivity have made it a valuable tool for investigating the physiological roles of these specific serotonin receptor subtypes.

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound to various serotonin receptors has been determined through radioligand binding assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for quantifying this affinity, with lower values indicating a stronger binding interaction. A summary of these quantitative values is presented below.

| Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (IC50) | Species | Reference |

| 5-HT1A | 2.5 nM | 9.5 nM | Rat | [1][3] |

| 5-HT1B | 0.38 nM | 6.6 nM | Rat | [1][3] |

| 5-HT1 (non-selective) | 2 nM | - | - | [2] |

| 5-HT2 | 780 - 1,000 nM | 5,120 nM | - | [2][3] |

| 5-HT2C | 400 nM | - | - | [2] |

| 5-HT5A, 5-HT5B, 5-HT7 | Affinity noted, but specific Ki values not consistently reported | - | - | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline key in vitro and in vivo experimental protocols that have been employed in the study of this compound.

This protocol is designed to assess the effect of this compound on neurotransmitter release from brain tissue.

-

Objective: To measure the inhibition of K+-stimulated [3H]-5-HT release from rat frontal cortex slices.[4][5]

-

Materials:

-

Rat frontal cortex tissue

-

[3H]-5-hydroxytryptamine ([3H]-5-HT)

-

Krebs-Ringer buffer

-

High potassium (K+) buffer (e.g., 30 mM KCl)

-

This compound solutions of varying concentrations

-

Scintillation counter

-

-

Methodology:

-

Prepare 0.3 mm thick slices of rat frontal cortex.

-

Pre-incubate the slices with [3H]-5-HT to allow for uptake of the radiolabel into serotonergic neurons.

-

Wash the slices with Krebs-Ringer buffer to remove excess radiolabel.

-

Place the slices in a superfusion chamber and perfuse with Krebs-Ringer buffer.

-

Stimulate the release of [3H]-5-HT by switching to a high K+ buffer.

-

Introduce this compound into the perfusion buffer at various concentrations.

-

Collect fractions of the superfusate and measure the amount of [3H]-5-HT released using a scintillation counter.

-

Calculate the inhibitory effect of this compound on K+-stimulated [3H]-5-HT release.

-

This protocol evaluates the behavioral effects of this compound in animal models.

-

Objective: To measure changes in locomotor activity in rats or mice following administration of this compound.[6][7][8]

-

Materials:

-

Adult male or female rats or mice

-

This compound solution for injection (e.g., subcutaneous, intraperitoneal)

-

Open-field activity chambers equipped with infrared beams to track movement

-

-

Methodology:

-

Acclimate the animals to the testing room and activity chambers to reduce novelty-induced stress.

-

Administer this compound or a vehicle control solution to the animals.

-

Immediately place the animals into the activity chambers.

-

Record locomotor activity over a defined period (e.g., 60-120 minutes).[9]

-

Analyze the data to determine the effect of this compound on parameters such as distance traveled, rearing frequency, and time spent in different zones of the chamber.

-

To investigate the involvement of specific receptor subtypes, pretreat animals with selective antagonists (e.g., WAY-100635 for 5-HT1A, GR 127935 for 5-HT1B) before administering this compound.[6][7]

-

These techniques allow for the real-time measurement of neurotransmitter levels in the brains of living animals.

-

Objective: To measure extracellular levels of 5-HT and its metabolites in response to this compound administration.[4][10]

-

Materials:

-

Anesthetized or freely moving rats

-

Microdialysis probes or voltammetry electrodes

-

High-performance liquid chromatography (HPLC) with electrochemical detection or a voltammetry recording setup

-

This compound solution for systemic administration

-

-

Methodology (Microdialysis):

-

Surgically implant a microdialysis probe into a specific brain region of interest (e.g., frontal cortex).

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF).

-

Collect dialysate samples at regular intervals.

-

Administer this compound to the animal.

-

Continue collecting dialysate samples.

-

Analyze the concentration of 5-HT and its metabolites (e.g., 5-HIAA) in the dialysate using HPLC.

-

-

Methodology (In Vivo Voltammetry):

-

Implant a voltammetry electrode into the target brain region.

-

Record a baseline electrochemical signal corresponding to 5-hydroxyindoles.

-

Administer this compound.

-

Continuously record the changes in the electrochemical signal to monitor fluctuations in extracellular 5-HT metabolism.[10]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow.

Caption: Signaling pathway of this compound via 5-HT1A/1B receptors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RU-24969 - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. The 5-HT1 receptor agonist RU-24969 decreases 5-hydroxytryptamine (5-HT) release and metabolism in the rat frontal cortex in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The putative 5-HT1 receptor agonist, this compound, inhibits the efflux of 5-hydroxytryptamine from rat frontal cortex slices by stimulation of the 5-HT autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-induced locomotion in rats is mediated by 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin 5-HT1A and 5-HT1B receptors co-mediate the this compound-induced locomotor activity of male and female preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence that this compound-induced locomotor activity in C57/B1/6 mice is specifically mediated by the 5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of repeated this compound treatment on the locomotor activity, motoric capacity, and axillary temperatures of male and female preweanling rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound on 5-HT metabolism in the medullary dorsal horn as studied by in vivo voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity of RU 24969 for Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 24969, also known as 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is a potent and widely utilized research tool in the study of the serotonergic system. Its utility stems from its specific binding profile and functional activity at various serotonin (5-hydroxytryptamine, 5-HT) receptors. This technical guide provides an in-depth analysis of the selectivity of this compound, compiling quantitative binding and functional data, detailing the experimental protocols used for its characterization, and illustrating the key signaling pathways it modulates.

Data Presentation: Binding Affinity and Functional Potency of this compound

The selectivity of this compound is primarily defined by its high affinity and agonist activity at the 5-HT1A and 5-HT1B receptor subtypes, with a notable preference for the 5-HT1B receptor.[1] In contrast, it exhibits significantly lower affinity for other 5-HT receptor subtypes, establishing it as a valuable tool for probing the functions of the 5-HT1A and 5-HT1B receptors.

Table 1: Binding Affinity (Ki) of this compound at Human Serotonin Receptors

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 2.5[1] |

| 5-HT1B | 0.38[1] |

| 5-HT2 | Weakly active[2] |

| 5-HT6 | >500[3] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (pD2) of this compound

| Receptor/Assay | pD2 |

| 5-HT Autoreceptor (rat frontal cortex slices) | 7.45[2] |

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Experimental Protocols

The characterization of this compound's selectivity relies on two primary types of in vitro assays: radioligand binding assays to determine binding affinity (Ki) and functional assays to assess agonist or antagonist activity (EC50, Emax).

Radioligand Binding Assays

Radioligand binding assays are employed to quantify the affinity of a compound for a specific receptor. This is typically achieved through competitive binding experiments where the test compound (this compound) competes with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for various 5-HT receptor subtypes.

General Protocol Outline:

-

Membrane Preparation:

-

Cells or tissues expressing the target 5-HT receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [3H]5-HT, [3H]8-OH-DPAT for 5-HT1A, or other selective radioligands for different subtypes) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that fully saturates the receptors.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (cAMP Accumulation Assay)

Functional assays measure the biological response elicited by a compound upon binding to its receptor. Since 5-HT1A and 5-HT1B receptors are coupled to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy of this compound in inhibiting cAMP production.

General Protocol Outline:

-

Cell Culture and Plating:

-

Cells stably expressing the 5-HT1A or 5-HT1B receptor are cultured under appropriate conditions.

-

Cells are seeded into multi-well plates and allowed to adhere.

-

-

Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

To measure the inhibition of cAMP production, adenylyl cyclase is first stimulated with forskolin.

-

Cells are then treated with varying concentrations of this compound.

-

The cells are incubated for a specific period to allow for changes in intracellular cAMP levels.

-

-

Cell Lysis and cAMP Detection:

-

The cells are lysed to release intracellular cAMP.

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The concentration of cAMP in the samples is determined from the standard curve.

-

The concentration of this compound that produces 50% of its maximal inhibitory effect (EC50) is calculated by fitting the data to a dose-response curve.

-

References

Methodological & Application

Application Notes and Protocols for RU 24969 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of RU 24969, a potent 5-HT1A and 5-HT1B receptor agonist, in in vivo research settings. The following sections detail its mechanism of action, provide established experimental protocols, and summarize quantitative data from key studies.

Mechanism of Action

This compound, chemically known as 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is a serotonin receptor agonist with high affinity for the 5-HT1A and 5-HT1B receptor subtypes.[1][2] Its primary mechanism of action involves the stimulation of these receptors, which are G-protein-coupled receptors. Activation of 5-HT1 receptors, particularly the presynaptic 5-HT1B autoreceptors, leads to an inhibition of serotonin (5-HT) release and metabolism in various brain regions, including the frontal cortex.[1][3][4] This inhibitory effect on serotonergic neurons is a key aspect of its pharmacological profile.[3] Studies have also shown that the locomotor activity induced by this compound is mediated by both 5-HT1A and 5-HT1B receptors.[2][5]

Signaling Pathway of this compound at 5-HT1B Autoreceptors

References

- 1. The putative 5-HT1 receptor agonist, this compound, inhibits the efflux of 5-hydroxytryptamine from rat frontal cortex slices by stimulation of the 5-HT autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced locomotion in rats is mediated by 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5-HT1 receptor agonist RU-24969 decreases 5-hydroxytryptamine (5-HT) release and metabolism in the rat frontal cortex in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on serotonin release in rat brain cortex: further support for the identity of serotonin autoreceptors with 5-HT1B sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin 5-HT1A and 5-HT1B receptors co-mediate the this compound-induced locomotor activity of male and female preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RU 24969 Administration in Rats

These application notes provide detailed information on the administration routes and corresponding dosages of the 5-HT₁ₐ/₁₈ receptor agonist, RU 24969, for in vivo studies in rats. The protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Summary

The following tables summarize the dosages of this compound used in various experimental paradigms in rats, categorized by the route of administration.

Table 1: Intraperitoneal (i.p.) Administration of this compound in Rats

| Dosage Range (mg/kg) | Experimental Model/Effect Studied | Reference(s) |

| 0.25 - 5 | Locomotor activity, dopamine-mediated behavior | [1] |

| 1.25, 2.5, 5, 10 | Locomotor activity in preweanling rats | [2] |

| 0.625, 1.25, 2.5, 5 | Locomotor activity in preweanling rats | [3] |

| 5 | Repeated treatment to study tolerance | [1] |

Table 2: Subcutaneous (s.c.) Administration of this compound in Rats

| Dosage Range (mg/kg) | Experimental Model/Effect Studied | Reference(s) |

| 0.03 - 3.0 | Water consumption | [4][5] |

| 0.3 - 3.0 | Forward locomotion | [4] |

| 10 | Hyperlocomotion | [6] |

| 1 and 3 | Potentiation of cocaine-induced effects | [5] |

Table 3: Intracerebral Administration of this compound in Rats

| Administration Site | Effect Studied | Reference(s) |

| Subthalamic Nucleus (STN) | Locomotor activity and patterns, investigatory behavior | [7] |

| Substantia Nigra | Locomotor activity | [7] |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound

This protocol describes the standard procedure for the intraperitoneal administration of this compound to rats.

Materials:

-

This compound hemisuccinate

-

Sterile saline (0.9% NaCl)

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (23-25 gauge)

-

Animal scale

-

70% ethanol

Procedure:

-

Drug Preparation:

-

On the day of the experiment, dissolve this compound hemisuccinate in sterile saline to the desired concentration.[2] A common injection volume is 2.5 mL/kg.[2]

-

For example, to achieve a dose of 5 mg/kg at an injection volume of 2.5 mL/kg, prepare a 2 mg/mL solution (5 mg/kg / 2.5 mL/kg = 2 mg/mL).

-

Ensure the solution is completely dissolved and at room temperature before injection.

-

-

Animal Handling and Injection:

-

Weigh the rat to determine the precise volume of the drug solution to be administered.

-

Properly restrain the rat. For a one-person technique, gently wrap the rat in a towel, leaving the abdomen exposed. For a two-person technique, one person can restrain the rat while the other performs the injection.

-

Position the rat on its back with its head tilted slightly downwards.

-

The injection site is typically in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8]

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 30-40° angle into the peritoneal cavity.[8]

-

Gently aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.

-

Slowly inject the calculated volume of the this compound solution.

-

Withdraw the needle and return the rat to its cage.

-

-

Post-Injection Monitoring:

-

Observe the animal for any signs of distress or adverse reactions.

-

For behavioral studies, such as locomotor activity, place the rat in the testing apparatus immediately after the injection.[2]

-

Protocol 2: Subcutaneous (s.c.) Injection of this compound

This protocol outlines the procedure for subcutaneous administration of this compound in rats.

Materials:

-

This compound or this compound succinate

-

Sterile saline (0.9% NaCl)

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

Animal scale

-

70% ethanol

Procedure:

-

Drug Preparation:

-

Prepare the this compound solution in sterile saline to the desired concentration.

-

For example, to administer a dose of 3 mg/kg in a volume of 1 mL/kg, prepare a 3 mg/mL solution.

-

Ensure the solution is fully dissolved and at room temperature.

-

-

Animal Handling and Injection:

-

Weigh the rat to calculate the required injection volume.

-

Gently restrain the rat.

-

Lift the loose skin over the back, between the shoulder blades, to form a "tent".

-

Clean the injection site with 70% ethanol.

-

Insert the needle into the base of the skin tent, parallel to the spine.

-

Gently pull back on the plunger to check for blood (indicating entry into a blood vessel). If blood appears, reposition the needle.

-

Inject the solution slowly into the subcutaneous space.

-

Withdraw the needle and gently massage the area to aid dispersion of the solution.

-

-

Post-Injection Monitoring:

-

Return the rat to its home cage and monitor for any adverse effects.

-

Initiate behavioral or physiological measurements at the appropriate time post-injection as dictated by the experimental design.

-

Visualizations

Signaling Pathway of this compound

Caption: Agonistic action of this compound on 5-HT₁ₐ and 5-HT₁₈ receptors.

Experimental Workflow for Locomotor Activity Study

References

- 1. Tolerance to the serotonin 5-HT1 agonist this compound and effects on dopaminergic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of repeated this compound treatment on the locomotor activity, motoric capacity, and axillary temperatures of male and female preweanling rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin 5-HT1A and 5-HT1B receptors co-mediate the this compound-induced locomotor activity of male and female preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound-induced locomotion in rats is mediated by 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subthalamic 5-HT(1A) and 5-HT(1B) receptor modulation of this compound-induced behavioral profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

Preparing RU 24969 Solutions for Injection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 24969 is a potent and selective agonist for the serotonin 5-HT₁ₐ and 5-HT₁₋ receptors, with a notable preference for the 5-HT₁₋ subtype.[1][2][3] It is a valuable pharmacological tool in neuroscience research for investigating the roles of these receptors in various physiological and pathological processes. Proper preparation of this compound solutions for in vitro and in vivo applications is critical to ensure accurate and reproducible experimental outcomes. These application notes provide detailed protocols for the preparation of this compound solutions for injection, along with relevant chemical and physical property data.

Chemical and Physical Properties

Understanding the chemical and physical properties of this compound is fundamental to its effective use in experimental settings. This data is essential for accurate dose calculations and for selecting appropriate solvents and storage conditions.

| Property | Data |

| Chemical Name | 5-Methoxy-3-(1,2,5,6-tetrahydro-4-pyridinyl)-1H-indole |

| Molecular Formula | C₁₄H₁₆N₂O |

| Molecular Weight | 228.29 g/mol |

| Appearance | Solid |

| Formulations | Commonly available as the base, hemisuccinate, or succinate salt. |

Solubility Data

The solubility of this compound can vary depending on the salt form and the solvent. The following table summarizes solubility data from various suppliers. It is crucial to use the appropriate salt form and solvent to achieve the desired concentration for your experiments.

| Salt Form | Solvent | Maximum Concentration |

| Hemisuccinate | Water | 30 mM (~8.62 mg/mL) |

| Hemisuccinate | DMSO | 50 mM |

| Succinate | PBS (pH 7.2) | 1 mg/mL |

| Succinate | DMF | Slightly soluble |

| Succinate | DMSO | Slightly soluble |

| Succinate | Ethanol | Slightly soluble |

| Base | DMSO | ≥ 30 mg/mL |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution, which can be stored for later dilution to the final working concentration.

Materials:

-

This compound (hemisuccinate or base form)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound for In Vivo Injection (from Stock Solution)

This protocol details the dilution of the DMSO stock solution for administration to animals. It is critical to ensure the final concentration of DMSO is low to avoid toxicity.

Materials:

-

This compound stock solution (in DMSO)

-

Sterile physiological saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Sterile tubes for dilution

-

Calibrated pipettes

Procedure:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Calculate the volume of stock solution and sterile saline/PBS required to achieve the final desired concentration for injection. Note: The final concentration of DMSO should ideally be below 1% of the total injection volume. For sensitive applications, a lower concentration may be necessary.

-

In a sterile tube, add the required volume of sterile saline or PBS.

-

While vortexing the saline/PBS, slowly add the calculated volume of the this compound stock solution. This gradual addition helps to prevent precipitation of the compound.

-

Visually inspect the final solution to ensure it is clear and free of any precipitate.

-

This final solution should be prepared fresh on the day of the experiment.

Protocol 3: Preparation of this compound for In Vivo Injection (Direct Dissolution in Aqueous Buffer)

For the hemisuccinate salt of this compound, direct dissolution in an aqueous buffer is possible.

Materials:

-

This compound hemisuccinate

-

Sterile physiological saline (0.9% NaCl) or deionized water

-

Sterile tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weigh the desired amount of this compound hemisuccinate powder in a sterile tube.

-

Add the appropriate volume of sterile saline or water to achieve the final injection concentration.

-

Vortex the solution vigorously until the compound is fully dissolved. Sonication in a water bath for a few minutes can aid dissolution if needed.

-

Visually inspect the solution for complete dissolution.

-

Prepare this solution fresh before each experiment.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

| Solution Type | Storage Temperature | Stability |

| Solid Powder | -20°C or as recommended by the supplier | Stable for years |

| Stock Solution in DMSO | -20°C | 1 month |

| -80°C | 6 months to 2 years (check supplier data) | |

| Diluted Aqueous Solution for Injection | Room Temperature or 4°C | It is highly recommended to prepare fresh for each experiment. While specific stability data in saline is not readily available, preparing solutions on the day of use minimizes the risk of degradation or contamination. |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by activating 5-HT₁ₐ and 5-HT₁₋ receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors, which are coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).

Caption: Signaling pathway of this compound via 5-HT1A/1B receptors.

Experimental Workflow for In Vivo Studies

A typical workflow for preparing and administering this compound for in vivo experiments is outlined below.

Caption: General workflow for this compound in vivo experiments.

References

Application Note: RU 24969 Solubility in Water and DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed information and protocols regarding the solubility of RU 24969, a potent 5-HT1A and 5-HT1B receptor agonist, in commonly used laboratory solvents: water and dimethyl sulfoxide (DMSO). Accurate solubility data and standardized preparation methods are crucial for ensuring the reproducibility and validity of experimental results in both in vitro and in vivo studies. This application note includes a comprehensive data summary, detailed protocols for solution preparation, and a visual workflow to guide researchers.

Introduction to this compound

This compound, with the chemical name 5-Methoxy-3-(1,2,5,6-tetrahydro-4-pyridinyl)-1H-indole, is a selective agonist for the serotonin 5-HT1A and 5-HT1B receptors.[1] It is widely used in neuroscience research to investigate the roles of these receptors in various physiological and pathological processes. Given its application in both cell-based assays and animal studies, understanding its solubility characteristics is fundamental for proper experimental design. This compound is often supplied as a hemisuccinate or succinate salt to improve its solubility and handling.[2]

Solubility Data

The solubility of this compound can vary depending on the specific salt form (e.g., hemisuccinate, succinate) and the solvent. The following table summarizes the quantitative solubility data from various suppliers for different forms of this compound.

| Solvent | Salt Form | Max Concentration (mg/mL) | Max Concentration (mM) | Source |

| Water | Hemisuccinate | 8.62 | 30 | Tocris Bioscience |

| Hemisuccinate | - | 30 | R&D Systems | |

| Hemisuccinate | - | 25 | Abcam[3] | |

| DMSO | Hemisuccinate | 14.37 | 50 | Tocris Bioscience |

| Hemisuccinate | - | 50 | R&D Systems | |

| Hemisuccinate | - | 50 | Abcam[3] | |

| Free Base | ≥ 30 | ≥ 131.41 | MedchemExpress[4] | |

| Succinate | 120 (with ultrasound) | 346.44 | MedchemExpress[5] | |

| PBS (pH 7.2) | Succinate | 1 | - | Cayman Chemical[2] |

Note: The molecular weight of this compound hemisuccinate is approximately 287.34 g/mol , though it can vary slightly between batches. Always refer to the batch-specific molecular weight provided on the product's certificate of analysis for precise calculations.

Experimental Protocols

The following are detailed protocols for the preparation of stock solutions of this compound in water and DMSO.

Protocol for Preparing an Aqueous Stock Solution (e.g., 30 mM)

This protocol is suitable for preparing a stock solution of this compound hemisuccinate in water.

Materials:

-

This compound hemisuccinate powder

-

Sterile, purified water (e.g., Milli-Q or equivalent)

-

Vortex mixer

-

Calibrated scale

-

Appropriate sterile tubes and pipettes

Procedure:

-

Calculate the required mass: Based on the desired concentration and volume, calculate the mass of this compound hemisuccinate needed. For example, to prepare 1 mL of a 30 mM stock solution (using a MW of 287.34 g/mol ):

-

Mass (g) = 30 mmol/L * 0.001 L * 287.34 g/mol = 0.00862 g = 8.62 mg

-

-

Weigh the compound: Carefully weigh out the calculated mass of this compound hemisuccinate powder.

-

Dissolution: Add the powder to a sterile tube. Add the calculated volume of purified water.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. Do not overheat.

-

Sterilization (Optional): If required for your application (e.g., cell culture), filter-sterilize the solution through a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. MedchemExpress suggests storing DMSO stock solutions at -80°C for up to 2 years or -20°C for 1 year.[4]

Protocol for Preparing a DMSO Stock Solution (e.g., 50 mM)

This protocol is suitable for preparing a concentrated stock solution of this compound (hemisuccinate or other forms) in DMSO.

Materials:

-

This compound powder (any form)

-

Anhydrous, high-purity DMSO

-

Vortex mixer

-

Calibrated scale

-

Appropriate sterile tubes and pipettes

Procedure:

-

Calculate the required mass: For example, to prepare 1 mL of a 50 mM stock solution of this compound hemisuccinate (MW 287.34 g/mol ):

-

Mass (g) = 50 mmol/L * 0.001 L * 287.34 g/mol = 0.01437 g = 14.37 mg

-

-

Weigh the compound: Accurately weigh the calculated mass of this compound powder.

-

Dissolution: Add the powder to a sterile tube. Add the calculated volume of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic, which can affect solubility.[4][5]

-

Mixing: Vortex the solution thoroughly. Sonication or gentle warming can be employed to facilitate the dissolution of higher concentrations if precipitation occurs.[4]

-

Storage: Aliquot the stock solution and store at -20°C or -80°C.

Visual Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound solutions and its primary signaling pathway.

References

Application Notes and Protocols: In Vitro Application of RU 24969 in Brain Slice Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 24969 (5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole) is a potent and selective agonist for the serotonin 5-HT₁A and 5-HT₁B receptors. In central nervous system (CNS) research, it is widely utilized as a pharmacological tool to investigate the roles of these receptors in modulating neuronal activity, synaptic transmission, and neurotransmitter release. Acute brain slice preparations offer a physiologically relevant in vitro model system that preserves the local synaptic architecture, making them ideal for studying the effects of compounds like this compound on neuronal circuits.[1]

These application notes provide a comprehensive guide to using this compound in acute brain slice preparations, covering its mechanism of action, quantitative data on its effects, detailed experimental protocols, and key signaling pathways.

Mechanism of Action

This compound primarily exerts its effects by activating 5-HT₁ₐ and 5-HT₁ₑ receptors. Both receptor subtypes are G-protein coupled receptors (GPCRs) that couple to the inhibitory Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This signaling cascade can lead to various downstream cellular effects, including the modulation of ion channels and the inhibition of neurotransmitter release. For instance, activation of presynaptic 5-HT₁ₑ autoreceptors is a well-established mechanism for inhibiting serotonin release from nerve terminals.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and related 5-HT₁ₑ receptor agonists in in vitro brain slice preparations.

Table 1: Effects of this compound on Serotonin Release

| Parameter | Value | Brain Region | Preparation | Notes |

| IC₂₅ | 33 nM | Rat Cerebral Cortex | Brain Slices | Inhibition of electrically-evoked [³H]5-HT overflow.[2] |

| pD₂ | 7.45 | Rat Frontal Cortex | Brain Slices | Inhibition of K⁺-evoked [³H]5-HT efflux. pD₂ is the negative log of the EC₅₀.[3] |

| Max Inhibition | ~50% | Rat Cerebral Cortex | Brain Slices | Maximum obtainable inhibition of electrically-evoked [³H]5-HT overflow.[2] |

| Effective Conc. | 10 µM | Rat Frontal Cortex | Brain Slices | Concentration shown to decrease K⁺-stimulated [³H]5-HT release.[1] |

Table 2: Electrophysiological Effects of 5-HT₁ₑ Receptor Activation

Data presented for the selective 5-HT₁ₑ agonist CP-93129 as a proxy for this compound's 5-HT₁ₑ-mediated effects on synaptic transmission.

| Parameter | Effect | Neuron Type | Brain Region | Preparation |

| IPSC Amplitude | Significant Reduction | Spiny Projection Neurons (SPNs) | Mouse Striatum | Acute Brain Slices |

| Synaptic Success Rate | Reduction | D1→D2 SPN Connections | Mouse Striatum | Acute Brain Slices |

| Mechanism | Presynaptic Inhibition | Glutamatergic Terminals | Rat Basal Forebrain | Acute Brain Slices |

Signaling Pathways and Workflows

5-HT₁ₑ Receptor Signaling Pathway

Activation of the 5-HT₁ₑ receptor by this compound initiates an inhibitory signaling cascade. The diagram below illustrates the key steps involved in this Gαi/o-coupled pathway.

Caption: Canonical Gαi/o signaling pathway for the 5-HT₁ₑ receptor.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro brain slice experiment involving the application of this compound.

Caption: Standard workflow for brain slice electrophysiology.

Detailed Experimental Protocols

Protocol 1: Acute Brain Slice Preparation (Rodent)

This protocol is optimized for preparing viable acute brain slices from rodents for electrophysiological or neurochemical studies.

1. Solutions Preparation:

-

Slicing Solution (NMDG-based, ice-cold):

-

92 mM NMDG

-

2.5 mM KCl

-

1.25 mM NaH₂PO₄

-

30 mM NaHCO₃

-

20 mM HEPES

-

25 mM Glucose

-

2 mM Thiourea

-

5 mM Na-Ascorbate

-

3 mM Na-Pyruvate

-

0.5 mM CaCl₂

-

10 mM MgSO₄

-

Continuously bubble with 95% O₂ / 5% CO₂ (carbogen) for at least 15 min before use. Adjust pH to 7.3-7.4.

-

-

Artificial Cerebrospinal Fluid (aCSF for recording):

-

124 mM NaCl

-

2.5 mM KCl

-

1.25 mM NaH₂PO₄

-

24 mM NaHCO₃

-

12.5 mM Glucose

-

2 mM CaCl₂

-

2 mM MgSO₄

-

Continuously bubble with carbogen. Adjust pH to 7.3-7.4.

-

-

Recovery Solution: Can be the same as the recording aCSF or a modified version with different ionic concentrations as needed.

2. Animal Anesthesia and Perfusion:

-

Deeply anesthetize the animal (e.g., with isoflurane or ketamine/xylazine) according to approved institutional protocols.

-

Perform transcardial perfusion with ice-cold, carbogenated slicing solution until the liver is cleared of blood.

3. Brain Extraction and Slicing:

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.

-

Isolate the brain region of interest (e.g., cortex, hippocampus, striatum).

-

Mount the tissue block onto the specimen stage of a vibrating microtome (vibratome).

-

Fill the vibratome buffer tray with ice-cold, carbogenated slicing solution.

-

Cut slices to the desired thickness (typically 250-400 µm).

4. Slice Recovery:

-

Using a transfer pipette, carefully move the slices to a recovery chamber containing slicing solution or aCSF pre-warmed to 32-34°C.

-

Allow slices to recover for at least 60 minutes while continuously bubbling with carbogen. After an initial warm recovery (e.g., 30-60 min), slices can be stored at room temperature.

Protocol 2: Application of this compound and Data Acquisition

This protocol describes the application of this compound to a recovered brain slice and subsequent data recording, such as whole-cell patch-clamp electrophysiology.

1. Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., sterile water or DMSO). Store aliquots at -20°C.

-

On the day of the experiment, dilute the stock solution into the recording aCSF to achieve the final desired concentrations (e.g., 10 nM - 10 µM).

2. Slice and Recording Setup:

-